molecular formula C14H25N3 B2773099 N'-[(adamantan-2-yl)methyl]-N-ethylguanidine CAS No. 2229264-38-2

N'-[(adamantan-2-yl)methyl]-N-ethylguanidine

Cat. No.: B2773099
CAS No.: 2229264-38-2
M. Wt: 235.375
InChI Key: GKPMCHKJTWWYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(adamantan-2-yl)methyl]-N-ethylguanidine is a compound that features an adamantane moiety, which is known for its unique cage-like structure and remarkable stability

Properties

IUPAC Name

2-(2-adamantylmethyl)-1-ethylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3/c1-2-16-14(15)17-8-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13H,2-8H2,1H3,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPMCHKJTWWYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCC1C2CC3CC(C2)CC1C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N'-[(adamantan-2-yl)methyl]-N-ethylguanidine typically involves the functionalization of adamantane derivativesThis can be achieved through the use of halogenated intermediates that are converted to radical or carbocation intermediates for substitution reactions . Industrial production methods often involve the use of catalytic processes to achieve high yields and selectivity.

Chemical Reactions Analysis

N'-[(adamantan-2-yl)methyl]-N-ethylguanidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neuropharmacological Applications

Mechanism of Action

N'-[(adamantan-2-yl)methyl]-N-ethylguanidine acts primarily as a non-competitive inhibitor of the N-methyl-D-aspartate (NMDA) receptor, a critical component in the glutamatergic signaling pathway. This inhibition is particularly relevant for conditions involving excitotoxicity, where excessive glutamate leads to neuronal damage. The compound's ability to modulate NMDA receptor activity positions it as a candidate for treating various neurodegenerative diseases such as:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Amyotrophic Lateral Sclerosis (ALS)
  • Huntington's Disease

Research indicates that compounds with similar mechanisms can ameliorate neurotoxic effects associated with these conditions by reducing glutamate-mediated excitotoxicity .

Case Studies and Research Findings

Several studies have highlighted the efficacy of guanidine derivatives in neuroprotection. For instance, a study demonstrated that this compound exhibited significant neuroprotective effects in animal models of ischemic brain injury, suggesting its potential utility in acute neurological events such as stroke .

Medicinal Chemistry Applications

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic chemistry methods, typically involving the reaction of adamantane derivatives with guanidine precursors. This synthetic versatility allows for the exploration of related compounds with modified biological activities.

Compound NameStructure TypeBiological Activity
N,N'-dimethylguanidineGuanidineNeuromodulator
N,N'-diethylguanidineGuanidineAntidepressant-like effects
1-(adamantan-1-yl)-N'-(4-chlorophenyl)guanidineGuanidine derivativeAntinociceptive properties
1-(adamantane)-3-methylureaUrea derivativePotential anti-inflammatory activity

The unique combination of the adamantane scaffold and ethyl substitution enhances lipophilicity and steric properties, potentially leading to distinct pharmacological effects compared to other guanidines.

Potential Therapeutic Uses

The therapeutic applications extend beyond neuroprotection. Preliminary studies suggest that this compound may also play a role in modulating ion channel activity, influencing neurotransmitter release, and providing insights into drug development targeting various neurological disorders .

Mechanism of Action

The mechanism of action of N'-[(adamantan-2-yl)methyl]-N-ethylguanidine involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the lipophilicity and stability of the compound, allowing it to effectively interact with biological membranes and proteins. This interaction can lead to the modulation of various cellular processes, including signal transduction and enzyme activity .

Comparison with Similar Compounds

N'-[(adamantan-2-yl)methyl]-N-ethylguanidine can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other adamantane derivatives.

Biological Activity

N'-[(adamantan-2-yl)methyl]-N-ethylguanidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a guanidine derivative characterized by the presence of an adamantane moiety. The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄
  • Molecular Weight : 238.31 g/mol
  • IUPAC Name : this compound

This structural configuration is significant because the guanidine group is known for its ability to form strong hydrogen bonds, which can enhance biological interactions.

The biological activity of this compound is primarily attributed to its guanidine functionality. Guanidines are recognized for their ability to interact with anionic sites on cell membranes, facilitating cellular uptake and influencing various biological processes.

  • Cell Penetration : The guanidinium group can form bidentate hydrogen bonds with negatively charged components on cell surfaces, such as phospholipids and proteoglycans, enhancing cellular uptake .
  • Potential Therapeutic Targets : Research indicates that compounds with similar structures may interact with ion channels and receptors, potentially modulating neurotransmitter systems or exhibiting antimicrobial properties .

Antiviral Activity

Recent studies have indicated that guanidine derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viral infections by inhibiting viral replication .

Anticancer Properties

There is emerging evidence that guanidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways. Studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators .

Case Studies

  • Cellular Uptake Studies : A study demonstrated that a related guanidine compound significantly enhanced the uptake of therapeutic agents in human melanoma cells via epifluorescent microscopy. This suggests that this compound could serve as a cell-penetrating agent for drug delivery systems .
  • Antiviral Efficacy : In vitro studies have shown that guanidine derivatives exhibit significant antiviral activity against HIV and other viruses by blocking viral entry or replication processes. This positions this compound as a potential candidate for further development in antiviral therapies .

Data Summary

Biological ActivityMechanismReference
Cellular UptakeBidentate hydrogen bonding with anionic sites
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis

Q & A

Q. What are the key synthetic pathways for N'-[(adamantan-2-yl)methyl]-N-ethylguanidine, and how are intermediates characterized?

The synthesis typically involves guanylating agents (e.g., thiourea derivatives) reacting with adamantane-modified amines. A critical step is the introduction of the adamantane group via alkylation or reductive amination. For example, guanidine derivatives are often synthesized by reacting adamantane-containing amines with cyanamide analogs under controlled pH and temperature to prevent side reactions like over-alkylation . Intermediate purity is verified using thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). Final characterization relies on 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and functional group integrity .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for confirming the adamantane moiety’s rigid bicyclic structure and guanidine group connectivity. 1^1H NMR can identify ethyl and adamantane methylene protons, while 13^13C NMR resolves quaternary carbons in the adamantane framework. Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), validates molecular weight and fragmentation patterns. Purity is assessed via reverse-phase HPLC with UV detection (e.g., λ = 254 nm) . For crystalline derivatives, X-ray diffraction (XRD) using SHELXL software resolves bond angles and torsional strain in the adamantane group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during N'-alkylguanidine synthesis?

Side reactions like N-over-alkylation or adamantane ring distortion are mitigated by:

  • Temperature control : Maintaining 0–5°C during amine alkylation to limit kinetic byproducts.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of guanidine nitrogen.
  • Stoichiometric precision : Using a 1.2:1 molar ratio of guanylating agent to adamantane-amine prevents excess reagent accumulation . Post-reaction, flash chromatography with silica gel (ethyl acetate/hexane gradients) isolates the target compound.

Q. What methodologies are employed to study the interaction of this compound with enzyme targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) between the compound and immobilized enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy and stoichiometry.
  • Competitive inhibition assays : Substrate kinetics (e.g., varying ATP concentrations in kinase assays) determine if inhibition is competitive (Lineweaver-Burk plots) or allosteric . For adamantane-containing compounds, hydrophobic interactions with enzyme pockets are often probed via molecular docking simulations (e.g., AutoDock Vina) .

Q. How do researchers resolve discrepancies between crystallographic data and spectroscopic results for adamantane-containing guanidines?

Discrepancies (e.g., bond length variations in XRD vs. DFT-calculated structures) are addressed by:

  • Multi-method validation : Cross-referencing XRD data with 1^1H-13^13C HSQC NMR to confirm proton-carbon correlations.
  • Disorder modeling : Using SHELXL’s PART and SUMP commands to refine disordered adamantane conformers in crystal lattices .
  • Dynamic NMR : Variable-temperature 1^1H NMR detects fluxional behavior in solution that XRD may not capture.

Q. What role does the adamantane group play in modulating the compound’s bioactivity and pharmacokinetics?

The adamantane moiety enhances:

  • Lipophilicity : Improving blood-brain barrier penetration (logP calculated via HPLC retention times).
  • Metabolic stability : Resistance to cytochrome P450 oxidation due to rigid hydrocarbon framework.
  • Target affinity : Van der Waals interactions with hydrophobic enzyme pockets (e.g., neuraminidase or NMDA receptors) . Comparative studies with non-adamantane analogs (e.g., cyclohexyl derivatives) quantify these effects via IC50_{50} shifts in bioassays .

Q. How are advanced crystallographic tools like SHELXL used to refine structures with disordered adamantane groups?

SHELXL’s constraints (e.g., DFIX, ISOR) stabilize refinement of disordered adamantane carbons. For example:

  • Occupancy refinement : PART commands assign partial occupancies to overlapping adamantane conformers.
  • Thermal parameter restraints : DELU and SIMU commands smooth anisotropic displacement parameters (ADPs) for low-resolution data . Validation tools like Rfree_{free} and Ramachandran plots ensure model accuracy .

Q. Tables for Key Data

Technique Application Key Parameters Reference
1^1H/13^13C NMRAdamantane connectivity, ethyl group confirmationδ 1.4–2.2 ppm (adamantane CH2_2)
XRD (SHELXL)Bond angles, torsional strainR-factor < 5%, resolution ≤ 1.0 Å
SPRBinding kinetics (e.g., KdK_d)Flow rate: 30 µL/min, RU > 100 response
ITCThermodynamic binding profileΔG, ΔH, -TΔS calculations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.